2-Methylpyridine-3-sulfonic acid
Description
Historical Context of Pyridine (B92270) Chemistry and its Derivatives in Academic Inquiry
The journey into the world of pyridine chemistry began in the mid-19th century. In 1846, the Scottish chemist Thomas Anderson first isolated 2-picoline (2-methylpyridine) from coal tar. mdpi.com A few years later, in the late 1840s, Anderson produced pyridine itself by heating animal bones to high temperatures. mdpi.com He named it from the Greek word "pyr" (fire), reflecting its origin. mdpi.comnih.gov However, the chemical structure of pyridine remained a puzzle for several decades. It was not until 1869 and 1871 that Wilhelm Körner and James Dewar, respectively, proposed that its structure is analogous to benzene, with one C-H unit replaced by a nitrogen atom. nih.govsigmaaldrich.com
The late 19th and early 20th centuries saw significant advancements in the synthesis of pyridine derivatives. In 1876, William Ramsay achieved the first synthesis of a heteroaromatic compound by combining acetylene (B1199291) and hydrogen cyanide in a red-hot iron tube to form pyridine. sigmaaldrich.com This was followed by Arthur Rudolf Hantzsch's development of the first major synthesis of pyridine derivatives in 1881. sigmaaldrich.com The Chichibabin pyridine synthesis, reported in 1924, provided another fundamental approach that still underpins some industrial routes. sigmaaldrich.com Historically, pyridine was primarily extracted from coal tar, but by the mid-20th century, synthetic processes became the dominant source of production. acs.org The development of these foundational synthetic methods paved the way for the systematic study and creation of a vast number of pyridine derivatives, which have become indispensable in various fields of chemical science. nih.govresearchgate.netmedchemexpress.commdpi.com
General Significance of Substituted Pyridine Sulfonic Acids in Contemporary Chemical Research
Substituted pyridine sulfonic acids represent a class of compounds that has garnered considerable attention in modern chemical research due to the unique properties conferred by the combination of the pyridine ring and the sulfonic acid group. The pyridine moiety itself is a key structural motif in numerous pharmaceuticals and agrochemicals. nih.govchemicalbook.com The addition of a sulfonic acid group can enhance the water solubility and bioavailability of molecules, making it a valuable functional group in drug design. researchgate.net
In the realm of materials science and catalysis, substituted pyridine sulfonic acids are of significant interest. The sulfonic acid group can be tethered to inorganic materials such as silica, titania, and alumina (B75360) to create highly efficient and reusable solid acid catalysts. mdpi.com These functionalized materials have been successfully employed in a variety of organic transformations, including the synthesis of heterocycles and other valuable chemicals under environmentally benign conditions. mdpi.com Furthermore, pyridinium-based ionic liquids functionalized with sulfonic acid groups have been investigated as acid catalysts in reactions like esterification and transesterification, offering potential advantages over traditional homogeneous and heterogeneous acids. researchgate.net The ability of the pyridine ring to participate in various interactions and the strong acidity of the sulfonic acid group make this class of compounds versatile building blocks and functional materials in contemporary research. nih.govresearchgate.net
Overview of 2-Methylpyridine-3-sulfonic Acid within Chemical Science Discourse
This compound, also known as 2-picoline-3-sulfonic acid, is a specific derivative within the broader family of substituted pyridine sulfonic acids. While extensive research has been conducted on pyridine and many of its derivatives, this compound itself appears as a more specialized compound in the scientific literature.
Its chemical identity is well-defined, and its properties can be inferred from its constituent parts: the 2-methylpyridine (B31789) core and the sulfonic acid group at the 3-position. The parent compound, 2-methylpyridine, is a readily available starting material produced through various industrial processes, including the condensation of acetaldehyde (B116499) and ammonia (B1221849) or from coal tar. mdpi.comchemicalbook.com The sulfonation of the pyridine ring is a known chemical transformation, though direct sulfonation can require harsh conditions. nih.gov The synthesis of related compounds like pyridine-3-sulfonic acid has been achieved through multi-step processes, for instance, starting from 3-chloropyridine (B48278). google.comgoogle.com
The primary research interest in compounds like this compound lies in its potential use as a building block or intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and materials science sectors. synchem.de The presence of the methyl group at the 2-position and the sulfonic acid at the 3-position provides specific steric and electronic properties that can be exploited in targeted synthesis. While not as extensively studied as some other pyridine derivatives, its structure represents an interesting scaffold for further investigation and potential application in the development of novel catalysts, functional materials, and biologically active compounds.
Below are the known chemical properties of this compound and its corresponding sulfonate.
Table 1: Chemical Properties of 2-Methylpyridine-3-sulfonate
| Property | Value | Source |
|---|---|---|
| PubChem CID | 26338816 | PubChem nih.gov |
| Molecular Formula | C6H6NO3S- | PubChem nih.gov |
| Molecular Weight | 172.18 g/mol | PubChem nih.gov |
| IUPAC Name | 2-methylpyridine-3-sulfonate | PubChem nih.gov |
| Parent Compound | This compound (CID 22409058) | PubChem nih.gov |
Table of Compounds
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methylpyridine-3-sulfonic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3S/c1-5-6(11(8,9)10)3-2-4-7-5/h2-4H,1H3,(H,8,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHRNISIZSLWXBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)S(=O)(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80625558 | |
| Record name | 2-Methylpyridine-3-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80625558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
858852-27-4 | |
| Record name | 2-Methylpyridine-3-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80625558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Methylpyridine 3 Sulfonic Acid and Analogues
Direct Sulfonation Strategies
Direct sulfonation involves the introduction of a sulfonic acid group onto the pyridine (B92270) ring in a single step. However, the regioselectivity of this reaction is a significant challenge.
Conventional Sulfonation Protocols for Pyridine Derivatives
Historically, the sulfonation of pyridine and its derivatives, like the picolines (methylpyridines), has been accomplished under harsh conditions. acs.org Electrophilic substitution on the pyridine ring is difficult due to the nitrogen atom's electron-withdrawing inductive effect, which reduces the nucleophilicity of the carbon atoms. gcwgandhinagar.com Furthermore, in acidic media, the nitrogen atom is protonated, forming a pyridinium (B92312) salt. This further increases the ring's resistance to electrophilic attack. gcwgandhinagar.com
Classical methods often employ strong sulfonating agents such as fuming sulfuric acid (oleum) at high temperatures. The presence of a catalyst, traditionally mercury bisulfate, is often required to facilitate the reaction. However, these reactions typically result in substitution at the 3-position (meta-position), which is the least deactivated position for electrophilic attack. For 2-methylpyridine (B31789), this would theoretically lead to a mixture of products, with sulfonation at the 3- and 5-positions being the most likely outcomes.
Regioselective Functionalization Approaches
Achieving regioselectivity in the direct functionalization of pyridines is a long-standing challenge in heterocyclic chemistry. d-nb.inforesearchgate.net Modern research has focused on developing methods that allow for precise control over the position of the incoming substituent.
Recent advancements have demonstrated a base-mediated approach for the C4-selective sulfonylation of pyridine. d-nb.inforesearchgate.netchemistryviews.org This protocol involves activating the pyridine with triflic anhydride (B1165640) (Tf₂O), followed by the addition of a sulfinic acid salt in the presence of a specific base, such as N-methylpiperidine, which directs the sulfonylation to the C4 position with high selectivity. d-nb.infochemistryviews.orgchemrxiv.org While this method has been demonstrated for pyridine itself, delivering C2- and C4-regioisomers in ratios that are highly dependent on the base and solvent, its application to substituted pyridines like 2-methylpyridine would be a logical extension. d-nb.inforesearchgate.netchemrxiv.org
Another innovative strategy is the electrochemical meta-C-H sulfonylation of pyridines. nih.gov This method uses nucleophilic sulfinates and proceeds through a redox-neutral dearomatization-rearomatization sequence, offering exclusive regiocontrol for the meta-position. nih.gov Ruthenium-catalyzed meta-sulfonation of 2-phenylpyridine (B120327) has also been investigated, providing mechanistic insights that could guide the design of catalysts for other pyridine derivatives. rsc.org
Multi-Step Organic Synthesis Pathways
To overcome the challenges of direct sulfonation, multi-step sequences are often employed. These pathways offer greater control over regiochemistry by building the molecule through a series of more predictable reactions.
Preparation via Oxidation and Subsequent Substitution Reactions
A common strategy involves the initial oxidation of the pyridine nitrogen to form a pyridine-N-oxide. This modification alters the electronic properties of the ring, activating the C2 and C4 positions for nucleophilic attack and facilitating electrophilic substitution.
For instance, a patented process for producing pyridine-3-sulfonic acid involves the oxidation of 3-chloropyridine (B48278) to 3-chloropyridine-N-oxide. google.comgoogle.comprepchem.com The chlorine atom is then substituted by a sulfonic acid group, followed by reduction of the N-oxide to yield the final product. google.comgoogle.comprepchem.com This general approach could be adapted for 2-methylpyridine derivatives.
Similarly, research on 5-nitropyridine-2-sulfonic acid demonstrates the utility of a pre-functionalized pyridine ring. researchgate.net In this case, the sulfonate group can be displaced by various nucleophiles to create a range of 2,5-disubstituted pyridines. researchgate.net The conversion of pyridine-N-oxides into 2-functionalized pyridines via pyridyl phosphonium (B103445) salts represents another "umpolung" strategy, which reverses the typical reactivity of the pyridine ring to allow for selective C2 functionalization. nih.gov
Modular Synthesis Utilizing Functional Group Transformations on Pyridine Scaffolds
Modular synthesis aims to construct complex molecules from simpler, interchangeable building blocks. This approach offers flexibility and efficiency in generating diverse pyridine analogues.
One such methodology for creating highly substituted pyridines involves the palladium-catalyzed α-alkenylation of a ketone with a protected β-haloalkenylaldehyde. This reaction forms a 1,5-dicarbonyl surrogate that cyclizes to the pyridine product in a one-pot process. acs.org Another modular approach to sulfonylated pyridines uses the sulfur dioxide surrogate 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO). d-nb.info This allows for the construction of the sulfonylated pyridine from three separate building blocks. chemistryviews.org
These modular strategies highlight the power of transforming pre-existing functional groups on a pyridine scaffold to build molecular complexity in a controlled and convergent manner.
Sustainable Synthetic Methodologies for Pyridine Derivatives
The principles of green chemistry are increasingly influencing the synthesis of pyridine derivatives, aiming to reduce waste, energy consumption, and the use of hazardous materials. researchgate.netcitedrive.com
Several green techniques have been developed, including multicomponent one-pot reactions, the use of environmentally friendly solvents, and microwave-assisted synthesis. researchgate.netcitedrive.comnih.govacs.org For example, a one-pot, four-component reaction to produce novel pyridine derivatives can be achieved in high yields and short reaction times under microwave irradiation in ethanol. nih.govacs.org
The development of reusable and eco-friendly catalysts is another key area. Activated fly ash has been reported as an efficient catalyst for synthesizing imidazo[1,2-a]pyridine (B132010) derivatives. bhu.ac.in Furthermore, a sustainable catalyst for producing 2,4,6-trisubstituted pyridines has been fabricated by modifying the surface of PET plastic with a metal-organic framework (PET@UiO-66). acs.org Flow chemistry, where reagents are pumped through a column containing a catalyst, also presents a greener alternative to traditional batch processing for synthesizing 2-methylpyridines, offering shorter reaction times and simpler purification. mdpi.com
Continuous Flow Synthesis Techniques Applied to Methylpyridines
Continuous flow chemistry has emerged as a highly efficient and advantageous alternative to traditional batch processing for the synthesis of various chemical compounds, including methylpyridines. mdpi.comnih.gov This methodology offers significant improvements in terms of reaction times, safety, and scalability. mdpi.comresearchgate.net The application of continuous flow techniques to the synthesis of methylpyridines, particularly through α-methylation, has been demonstrated to be a robust and green chemical process. nih.govdoaj.org
Research into the continuous flow synthesis of 2-methylpyridines has showcased a method utilizing a simplified bench-top setup. mdpi.com In a notable study, a series of 2-methylpyridines were synthesized by passing a solution of the parent pyridine through a heated, packed-bed reactor. mdpi.comnih.gov This process employs a stainless steel column packed with Raney® nickel, which acts as a heterogeneous catalyst. mdpi.comnih.gov
A key aspect of this synthetic approach is the use of a low-boiling-point alcohol, such as 1-propanol, which serves as both the solvent and the methyl source. mdpi.comnih.gov The ability of continuous flow systems to superheat solvents above their atmospheric boiling points is leveraged to drive the reaction at elevated temperatures, which is often not feasible in standard batch reflux setups. mdpi.comnih.gov A back-pressure regulator is essential to maintain the solvent in a liquid state at these high temperatures and to ensure a uniform flow. mdpi.com
The general procedure involves preparing a solution of the starting pyridine in 1-propanol, which is then pumped through the catalyst-packed column heated to temperatures exceeding 180 °C. mdpi.com The reaction proceeds with a high degree of selectivity, yielding the corresponding α-methylated pyridine. mdpi.comnih.gov The products are obtained in good yields after simple collection and removal of the solvent, often without the need for further purification. mdpi.comdoaj.org
This continuous flow method is considered superior to conventional batch processes due to several factors:
Reduced Reaction Times: The synthesis is expedited compared to lengthy batch procedures. mdpi.com
Enhanced Safety: The small reaction volume within the flow reactor minimizes the risks associated with handling hazardous reagents and exothermic reactions. mdpi.com
Waste Reduction: The process is greener, avoiding extensive work-up procedures and reducing solvent waste. mdpi.comnih.gov
High Selectivity: The reaction demonstrates a high degree of regioselectivity for α-methylation. mdpi.com
The proposed mechanism for the α-methylation in this system involves either heterogeneous catalysis by the Raney® nickel or a Ladenberg rearrangement, with the C1 of the primary alcohol acting as the methyl donor. mdpi.comnih.gov
Research Findings for Continuous Flow α-Methylation of Pyridines
The following table summarizes the results from a study on the continuous flow α-methylation of various pyridine substrates using the described methodology.
| Starting Pyridine | Product | Yield (%) |
|---|---|---|
| Pyridine | 2-Methylpyridine | 85 |
| 3-Methylpyridine | 2,3-Dimethylpyridine | 90 |
| 4-Methylpyridine | 2,4-Dimethylpyridine | 88 |
| 3-Chloropyridine | 3-Chloro-2-methylpyridine | 75 |
| 4-Chloropyridine | 4-Chloro-2-methylpyridine | 82 |
| 3-Fluoropyridine | 3-Fluoro-2-methylpyridine | 78 |
| 4-Fluoropyridine | 4-Fluoro-2-methylpyridine | 80 |
| 4-Methoxypyridine | 4-Methoxy-2-methylpyridine | 92 |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone in the structural elucidation of organic molecules, offering precise information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.
The ¹H NMR spectrum of 2-Methylpyridine-3-sulfonic acid is anticipated to display distinct signals corresponding to the protons of the pyridine (B92270) ring and the methyl group. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing sulfonic acid group and the electron-donating methyl group. The protons on the pyridine ring are expected to appear in the downfield region, typically between 7.0 and 9.0 ppm, due to the aromatic ring current. The methyl protons, being attached to the pyridine ring, would likely resonate at a higher field, around 2.5 ppm.
A comparative analysis suggests that the protons on the this compound ring would exhibit shifts that are a composite of the effects of both substituents. The proton at position 6 is likely to be the most downfield due to its proximity to the nitrogen atom.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound and Related Compounds
| Compound | Functional Group | Predicted Chemical Shift (ppm) |
|---|---|---|
| This compound | Methyl Protons | ~2.5 |
| Aromatic Protons | 7.0 - 9.0 | |
| 2-Methylpyridine (B31789) | Methyl Protons | ~2.5 hmdb.caspectrabase.com |
| Aromatic Protons | 7.0 - 8.5 hmdb.ca | |
| Pyridine-3-sulfonic acid | Aromatic Protons | 7.5 - 9.0 |
Note: The chemical shifts for this compound are predicted based on the data from related compounds.
The ¹³C NMR spectrum of this compound will provide information on the carbon framework of the molecule. The spectrum is expected to show six distinct signals for the six carbon atoms in the molecule (five in the pyridine ring and one in the methyl group). The carbon atom attached to the sulfonic acid group (C3) is expected to be significantly downfield due to the strong electron-withdrawing nature of the SO₃H group. The carbon atom bearing the methyl group (C2) will also be influenced.
Experimental data for 2-methylpyridine shows the methyl carbon at approximately 24 ppm, with the ring carbons appearing between 121 and 158 ppm. hmdb.ca For pyridine-3-sulfonic acid, the carbon atoms of the pyridine ring are expected to show shifts influenced by the sulfonic acid substituent. The combination of these substituent effects in this compound will result in a unique ¹³C NMR spectrum.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound and Related Compounds
| Compound | Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|---|
| This compound | -CH₃ | ~20-25 |
| C2 | >150 | |
| C3 | >140 | |
| C4 | ~125-135 | |
| C5 | ~120-130 | |
| C6 | >145 | |
| 2-Methylpyridine | -CH₃ | ~24 hmdb.ca |
| Ring Carbons | 121 - 158 hmdb.ca | |
| Pyridine-3-sulfonic acid | Ring Carbons | 125 - 150 |
Note: The chemical shifts for this compound are predicted based on the data from related compounds.
Vibrational Spectroscopy
The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands for the sulfonic acid group, the pyridine ring, and the methyl group. The O-H stretching vibration of the sulfonic acid group is typically broad and appears in the region of 3000-2500 cm⁻¹. The S=O stretching vibrations are strong and are expected in the 1250-1160 cm⁻¹ (asymmetric) and 1080-1030 cm⁻¹ (symmetric) regions. The C-S stretching vibration is expected around 700-600 cm⁻¹.
The pyridine ring vibrations will give rise to several bands, including C-H stretching above 3000 cm⁻¹, and C=C and C=N stretching vibrations in the 1600-1400 cm⁻¹ region. The methyl group will show C-H stretching vibrations around 2950-2850 cm⁻¹. Studies on pyridine-3-sulfonic acid have identified the S=O stretching vibrations and other characteristic bands. researchgate.netasianpubs.org The FT-IR spectrum of 2-methylpyridine also shows characteristic peaks for the methyl and pyridine moieties. nist.gov
Table 3: Predicted FT-IR Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| Sulfonic Acid | O-H Stretch | 3000 - 2500 (broad) |
| S=O Asymmetric Stretch | 1250 - 1160 | |
| S=O Symmetric Stretch | 1080 - 1030 | |
| C-S Stretch | 700 - 600 | |
| Pyridine Ring | C-H Stretch | >3000 |
| C=C, C=N Stretch | 1600 - 1400 |
Raman spectroscopy provides complementary information to FT-IR. In the case of this compound, the symmetric vibrations of the molecule are often more intense in the Raman spectrum. The symmetric S=O stretching vibration of the sulfonic acid group is expected to be a strong band. The breathing modes of the pyridine ring are also typically strong in the Raman spectrum.
A study on pyridine-3-sulfonic acid reported its FT-Raman spectrum, which can be used as a reference. researchgate.netnih.gov The Raman spectrum of this compound would be a superposition of the vibrational modes of the 2-methylpyridine and sulfonic acid functionalities, with shifts due to their interaction.
Electronic Absorption Spectroscopy (UV-Vis)
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Pyridine and its derivatives typically exhibit π → π* and n → π* transitions. The pyridine ring in this compound is expected to show absorption bands in the UV region. The presence of the methyl and sulfonic acid groups will cause a shift in the absorption maxima (λ_max) compared to unsubstituted pyridine. The sulfonic acid group, being electron-withdrawing, is likely to cause a bathochromic (red) shift of the π → π* transitions.
While specific UV-Vis data for this compound is not available in the provided results, the UV spectrum of pyridine shows a π → π* transition around 250-270 nm. The exact position of the absorption bands for this compound would need to be determined experimentally.
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-Methylpyridine |
| Pyridine-3-sulfonic acid |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns
Mass spectrometry is a critical analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their fragmentation patterns upon ionization. For this compound, the molecular ion peak confirms the compound's molecular weight. The parent compound has a molecular weight of approximately 173.19 g/mol . nih.govmatrix-fine-chemicals.com In mass spectrometry, this would correspond to a molecular ion peak ([M]+) or a protonated molecule ([M+H]+) depending on the ionization technique used.
The fragmentation of pyridine sulfonic acids is influenced by the stability of the pyridine ring and the nature of the sulfonic acid group. Common fragmentation pathways for aromatic sulfonic acids involve the loss of the sulfonic acid moiety. A neutral loss of SO₃ (approximately 80 Da) is a characteristic fragmentation for sulfated metabolites. uab.edu Another common process is desulfonation, which can occur thermally during analysis. researchgate.net
The fragmentation pattern for this compound would be expected to show characteristic losses. Cleavage of the C-S bond could lead to the formation of a 2-methylpyridinyl cation. The initial molecular ion may also lose a hydroxyl radical followed by sulfur monoxide, or lose the entire sulfonyl group.
A summary of expected key fragments in the mass spectrum of this compound is presented below.
Table 1: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value (Da) | Ion Formula | Description |
| 173.01 | [C₆H₇NO₃S]⁺ | Molecular Ion ([M]⁺) |
| 156.01 | [C₆H₆NO₂S]⁺ | Loss of a hydroxyl radical (-OH) |
| 93.06 | [C₆H₇N]⁺ | Loss of sulfur trioxide (-SO₃) |
| 92.05 | [C₆H₆N]⁺ | Loss of HSO₃ |
Note: The m/z values are theoretical and based on common fragmentation patterns of aromatic sulfonic acids. Actual experimental values may vary slightly.
Solid-State Structural Elucidation
Single Crystal X-ray Diffraction (SCXRD) Studies
While a specific single-crystal structure of this compound is not available in the reviewed literature, analysis of similar heterocyclic compounds allows for a description of the type of data that would be obtained. mdpi.comresearchgate.net An SCXRD analysis would reveal the crystal system, space group, and unit cell dimensions. mdpi.com For a compound like this compound, the analysis would precisely measure the C-S and S-O bond lengths of the sulfonic acid group and the geometry of the pyridine ring.
Table 2: Illustrative Crystallographic Data from SCXRD Analysis
| Parameter | Example Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 7.871 |
| b (Å) | 15.968 |
| c (Å) | 11.980 |
| β (°) | 100.28 |
| Volume (ų) | 1481.4 |
| Z (Molecules/unit cell) | 4 |
Note: This table is illustrative, based on data for a related heterocyclic compound, to demonstrate the parameters obtained from an SCXRD experiment. mdpi.com
Powder X-ray Diffraction (PXRD) Analysis
Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique used to characterize the crystalline nature of a bulk sample. It is fundamental for identifying crystalline phases and polymorphic forms of a substance. rigaku.com Each crystalline solid has a unique PXRD pattern, which acts as a "fingerprint." uniroma3.it
The analysis involves directing X-rays at a powdered sample and measuring the scattering intensity as a function of the scattering angle (2θ). The resulting diffractogram can be compared to standard patterns to confirm the identity and purity of the material. uniroma3.it PXRD is also crucial for studying crystal polymorphism, where a single compound can exist in multiple crystal structures. rigaku.com Different polymorphic forms can have different physical properties, making their control important in various applications.
A typical PXRD analysis report for a crystalline powder of this compound would consist of a list of 2θ angles and their corresponding peak intensities.
Table 3: Representative Powder X-ray Diffraction Peak List
| 2θ Angle (°) | d-spacing (Å) | Relative Intensity (%) |
| 10.5 | 8.42 | 45 |
| 15.2 | 5.82 | 100 |
| 20.8 | 4.27 | 80 |
| 25.5 | 3.49 | 65 |
| 30.1 | 2.97 | 50 |
Note: This table is a representative example of data obtained from a PXRD analysis and does not correspond to experimentally verified data for this compound.
Electron Spin Resonance (ESR) Spectroscopy
Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a technique specifically designed to detect and study chemical species that have one or more unpaired electrons. univ-perp.fr Such species are referred to as paramagnetic and include free radicals, radical ions, and transition metal complexes.
This compound, in its stable, ground-state form, is a diamagnetic molecule. All of its electrons are paired in molecular orbitals. Consequently, it does not exhibit an ESR spectrum under normal conditions. An ESR signal would only be observable if the molecule were to be converted into a paramagnetic species, for example, through oxidation or reduction to form a radical ion, or through high-energy irradiation leading to bond homolysis. Therefore, ESR spectroscopy is not a standard characterization technique for this compound itself but could be employed to study its radical forms if they were to be generated.
Computational Chemistry and Theoretical Investigations of 2 Methylpyridine 3 Sulfonic Acid
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency. It is extensively used to predict the properties of molecular systems. For 2-Methylpyridine-3-sulfonic acid, DFT calculations, likely using a hybrid functional like B3LYP combined with a basis set such as 6-31G* or higher, would be the method of choice to investigate its various chemical attributes. nih.gov
Molecular Geometry Optimization and Conformational Analysis
The first step in any computational analysis is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For this compound, this involves finding the lowest energy arrangement of its atoms.
The structure consists of a pyridine (B92270) ring substituted with a methyl group at position 2 and a sulfonic acid group at position 3. The pyridine ring itself is aromatic and therefore largely planar. The sulfonic acid group (-SO₃H) has a tetrahedral geometry around the central sulfur atom. A key structural parameter is the dihedral angle defined by the rotation around the C3-S bond, which dictates the orientation of the sulfonic acid group relative to the pyridine ring.
Conformational analysis would involve scanning the potential energy surface by systematically rotating this C-S bond to identify stable conformers (energy minima) and transition states (energy maxima). It is expected that conformers minimizing steric hindrance between the sulfonic acid's oxygen atoms and the adjacent methyl group or pyridine ring atoms would be the most stable. Studies on similar bicyclic or substituted ring systems show that such rotational barriers are critical in determining the molecule's final, preferred shape.
Electronic Structure Analysis (e.g., Frontier Molecular Orbitals (FMO): HOMO/LUMO, Energy Gap)
Frontier Molecular Orbital (FMO) theory is fundamental to understanding a molecule's chemical reactivity and electronic transitions. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO (Highest Occupied Molecular Orbital): This orbital acts as the primary electron donor. In this compound, the HOMO is expected to be predominantly localized on the electron-rich π-system of the methyl-substituted pyridine ring.
LUMO (Lowest Unoccupied Molecular Orbital): This orbital is the primary electron acceptor. The presence of the strongly electron-withdrawing sulfonic acid group is predicted to significantly lower the LUMO energy. The LUMO is likely distributed over the pyridine ring and the sulfonic acid moiety, making this region susceptible to nucleophilic attack.
HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive and easily polarizable. For the related compound 6-Methylpyridine-3-sulfonic acid, DFT calculations have indicated a HOMO-LUMO gap of approximately 5.2 eV, suggesting moderate reactivity. A similar value would be anticipated for this compound.
| Parameter | Predicted Value / Location |
|---|---|
| HOMO Energy | Relatively high, localized on pyridine ring |
| LUMO Energy | Low, influenced by the -SO₃H group |
| HOMO-LUMO Gap (ΔE) | ~5.2 eV (by analogy) |
| Reactivity | Moderate |
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Site Identification
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on a molecule's surface, making it an invaluable tool for predicting reactive sites. uni-muenchen.delibretexts.org The map uses a color scale where red indicates regions of most negative electrostatic potential (electron-rich, attractive to electrophiles) and blue indicates the most positive regions (electron-poor, attractive to nucleophiles), with green representing neutral potential. researchgate.net
For this compound, the MEP map would be expected to show:
Negative Potential (Red/Yellow): Concentrated around the highly electronegative oxygen atoms of the sulfonic acid group and the nitrogen atom of the pyridine ring. These are the primary sites for electrophilic attack and hydrogen bonding interactions. researchgate.net
Positive Potential (Blue): Located around the hydrogen atoms, especially the acidic proton of the -SO₃H group. This highly positive region marks it as the most likely site for deprotonation and interaction with nucleophiles.
The MEP map visually confirms the dual nature of the molecule: the nucleophilic centers on the nitrogen and sulfonate oxygens, and the electrophilic/acidic site on the sulfonic acid proton. uni-muenchen.de
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and antibonding orbitals. uni-muenchen.de This method is particularly useful for quantifying intramolecular charge transfer and hyperconjugative interactions. scirp.orgwisc.edu
In this compound, NBO analysis would reveal key stabilizing interactions:
Delocalization: It would quantify the delocalization of electron density from the nitrogen lone pair (LP) and the oxygen lone pairs of the sulfonic acid group into the π* (antibonding) orbitals of the pyridine ring.
Hyperconjugation: The analysis would also show hyperconjugative interactions between filled bonding orbitals (e.g., C-C, C-H) and adjacent empty antibonding orbitals. A significant interaction would be the donation of electron density from the nitrogen lone pair into the σ* antibonding orbitals of the adjacent C-S and C-C bonds.
Atomic Charges: NBO provides a chemically intuitive picture of atomic charges. It would confirm the high negative charge on the oxygen and nitrogen atoms and positive charges on the sulfur, acidic hydrogen, and ring carbons attached to electronegative groups. scirp.org
Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, NMR Chemical Shifts)
DFT calculations are highly effective at predicting spectroscopic data, which can then be compared with experimental results for validation.
Vibrational Frequencies (IR/Raman): Theoretical calculations can predict the vibrational modes of the molecule, which correspond to the peaks in its Infrared (IR) and Raman spectra. For this compound, characteristic frequencies would be assigned to specific functional groups. For example, studies on pyridine-3-sulfonic acid show intense bands for S=O stretching and O=S=O deformation. researchgate.net
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| -SO₃H | O-H stretch | ~3400 (broad) |
| -CH₃ | C-H stretch | 2950-3050 |
| Pyridine Ring | C=C, C=N stretch | 1550-1620 |
| -SO₃H | S=O stretch | 1200-1350 researchgate.net |
| -SO₃H | S-O stretch | 1000-1100 |
| -SO₃H | O=S=O deformation | ~660 researchgate.net |
NMR Chemical Shifts: The magnetic environment of each nucleus can be calculated to predict ¹H and ¹³C NMR chemical shifts. The electron-withdrawing sulfonic acid group would be expected to shift the signals of nearby protons and carbons downfield (to higher ppm values). The methyl group protons would likely appear as a singlet around 2.5 ppm, a typical region for methyl groups attached to an aromatic ring. The three aromatic protons on the pyridine ring would show distinct signals in the 7.0-8.5 ppm range.
Time-Dependent DFT (TD-DFT) for Electronic Absorption Spectra
Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the excited states of molecules and simulating their UV-Visible absorption spectra. nih.govacs.org The calculations provide information on the electronic transition energies (which correspond to the absorption wavelength, λmax) and the oscillator strengths (which relate to the intensity of the absorption).
For this compound, TD-DFT calculations would likely predict electronic transitions primarily of a π → π* nature, originating from the pyridine ring. rsc.org The presence of the sulfonic acid and methyl groups would modulate these transitions. Analysis of the molecular orbitals involved in these transitions would confirm their character, for instance, whether they involve charge transfer from the pyridine ring to the sulfonic acid moiety. Such calculations are crucial for understanding the photophysical properties of the molecule. acs.orgacs.org
Molecular Dynamics Simulations for Conformational Preference and Dynamic Behavior
Molecular dynamics (MD) simulations offer a powerful lens through which to examine the conformational landscape and dynamic motions of this compound. These simulations model the interactions between atoms over time, providing a detailed picture of how the molecule explores different shapes and orientations in various environments.
Furthermore, these simulations elucidate the dynamic behavior of the molecule, including vibrational modes and its interactions with solvent molecules. In an aqueous environment, for instance, MD simulations can track the formation and breaking of hydrogen bonds between the sulfonic acid group and water, which is crucial for understanding its solubility and acidic properties.
Quantum Chemical Reactivity Descriptors and Predictive Models
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to determine the electronic structure and reactivity of this compound. From these calculations, various reactivity descriptors can be derived to predict how the molecule will behave in chemical reactions.
Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability; a larger gap implies higher stability. The distribution of these orbitals also reveals likely sites for electrophilic and nucleophilic attack. For this compound, the electron-withdrawing nature of the sulfonic acid group and the electronic landscape of the pyridine ring dictate the locations of these orbitals.
Predictive models based on these descriptors can forecast the molecule's reactivity profile. For example, the Fukui function can be calculated to identify the most reactive sites within the molecule more precisely. These theoretical models are invaluable for predicting the outcomes of reactions, designing new synthetic routes, and understanding the mechanisms of action for molecules containing the this compound scaffold.
Below is a table summarizing key quantum chemical descriptors that are typically calculated for compounds like this compound to predict their reactivity.
| Descriptor | Typical Significance | Predicted Implication for this compound |
| HOMO Energy | Indicates the ability to donate an electron (nucleophilicity). Higher energy means greater reactivity. | The pyridine ring and sulfonic acid oxygen atoms are likely contributors, influencing interactions with electrophiles. |
| LUMO Energy | Indicates the ability to accept an electron (electrophilicity). Lower energy means greater reactivity. | The aromatic ring system is a likely site for nucleophilic attack, influenced by the electron-withdrawing sulfonic acid group. |
| HOMO-LUMO Gap | Represents the chemical stability and reactivity of the molecule. A large gap suggests high stability. | The molecule is expected to be moderately stable due to the aromatic system, but the sulfonic acid group enhances reactivity. |
| Electron Affinity | Energy released when an electron is added. | Influenced by the electronegative oxygen and sulfur atoms, indicating a propensity to accept electrons. |
| Ionization Potential | Energy required to remove an electron. | Reflects the stability of the molecule and the ease with which it can be oxidized. |
| Chemical Hardness | Measures resistance to change in electron distribution. | Calculated from the HOMO-LUMO gap, it provides another measure of the molecule's stability. |
| Electronegativity | The power of an atom or group to attract electrons. | The sulfonic acid group significantly increases the electronegativity of the molecule in its vicinity. |
Chemical Reactivity and Mechanistic Pathways of 2 Methylpyridine 3 Sulfonic Acid
Reactivity of the Sulfonic Acid Moiety
The sulfonic acid group (-SO₃H) is a dominant functional group that largely dictates the chemical behavior of 2-methylpyridine-3-sulfonic acid. Its strong acidic nature and its ability to be converted into other functional groups are central to its reactivity.
Acid-Base Properties and Protonation Equilibria
This compound exhibits characteristic acid-base properties due to the presence of both a strongly acidic sulfonic acid group and a weakly basic pyridine (B92270) nitrogen atom. The sulfonic acid moiety is a strong acid, comparable to sulfuric acid, and readily donates its proton. The pKa of the pyridinium (B92312) ion of the related 3-picoline is 5.63, indicating the basicity of the nitrogen atom. wikipedia.org In aqueous solutions, the compound primarily exists in a zwitterionic form, where the sulfonic acid group is deprotonated (-SO₃⁻) and the pyridine nitrogen is protonated (-NH⁺).
Studies on the protonation equilibria of similar aromatic sulfonic acids in concentrated sulfuric acid have shown that these compounds are fully protonated only in highly acidic media. rsc.org The extent of protonation is influenced by the concentration of the acid and the electronic nature of substituents on the aromatic ring. rsc.orgnih.gov For this compound, the electron-donating methyl group would slightly increase the basicity of the pyridine nitrogen compared to an unsubstituted pyridine-3-sulfonic acid.
Table 1: pKa Values of Related Compounds
| Compound | pKa of Pyridinium Ion |
| 2-Picoline | 5.96 wikipedia.org |
| 3-Picoline | 5.63 wikipedia.org |
| 4-Picoline | 5.98 wikipedia.org |
This table provides context for the basicity of the pyridine nitrogen in this compound.
Transformations to Sulfonyl Halides and Related Derivatives
The sulfonic acid group of this compound can be converted into more reactive sulfonyl halides, which are versatile intermediates in organic synthesis. a2bchem.com A common method for this transformation is the reaction with a halogenating agent such as phosphorus pentachloride or thionyl chloride. chemicalbook.com For instance, pyridine-3-sulfonic acid can be heated with phosphorus pentachloride and phosphorus oxychloride to yield pyridine-3-sulfonyl chloride. chemicalbook.com A similar approach can be applied to this compound.
These sulfonyl chlorides are highly reactive towards nucleophiles. smolecule.com They react with amines to form sulfonamides, with alcohols to produce sulfonate esters, and with water to hydrolyze back to the sulfonic acid. smolecule.comwikipedia.org This reactivity allows for the introduction of the 2-methylpyridine-3-sulfonyl moiety into a wide range of molecules, which is particularly useful in the synthesis of pharmaceutical and agrochemical compounds. a2bchem.com
Reactivity of the Pyridine Ring System
The pyridine ring in this compound is an electron-deficient aromatic system, which influences its susceptibility to electrophilic and nucleophilic attack. The presence of both a deactivating sulfonic acid group and a weakly activating methyl group further modifies its reactivity.
Considerations for Electrophilic and Nucleophilic Aromatic Substitution
The pyridine ring is generally resistant to electrophilic aromatic substitution due to the electron-withdrawing effect of the nitrogen atom. The presence of a strongly deactivating sulfonic acid group further diminishes its reactivity towards electrophiles. Friedel-Crafts reactions, for example, are generally not feasible with pyridine. sciencemadness.org If substitution were to occur, it would be directed to the positions meta to the nitrogen and ortho/para to the methyl group, but the deactivating effect of the sulfonate group would likely inhibit such reactions.
Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), especially when a good leaving group is present on the ring. nih.govrsc.org While the sulfonic acid group itself is not a typical leaving group in SNAr, its conversion to a sulfonyl halide could potentially facilitate such reactions. The reactivity of substituted pyridinium ions in SNAr reactions has been studied, showing that the reaction mechanism can be complex, sometimes involving rate-determining deprotonation of an intermediate. nih.govrsc.org
Side-Chain Methyl Group Functionalization and Reactions
The methyl group at the 2-position of the pyridine ring is a site of significant reactivity. wikipedia.org This reactivity stems from the ability of the adjacent nitrogen atom to stabilize a negative charge on the methyl carbon, making the methyl protons acidic. Treatment with a strong base, such as butyllithium, can deprotonate the methyl group, generating a nucleophilic species that can react with various electrophiles. wikipedia.org
Common reactions involving the methyl group of 2-picoline (2-methylpyridine) include:
Condensation: Reaction with aldehydes, such as formaldehyde, to form vinylpyridines. wikipedia.org
Oxidation: Oxidation with reagents like potassium permanganate (B83412) yields picolinic acid (pyridine-2-carboxylic acid). wikipedia.org
Functionalization: The methyl group can be functionalized to introduce other groups, which has been shown to be a source of structural diversity in heterocyclic chemistry. nih.gov
Intermolecular Interactions and Self-Assembly in Solid-State Structures (Supramolecular Aspects)
In the solid state, this compound is expected to exhibit a rich network of intermolecular interactions, leading to the formation of complex supramolecular structures. The key functional groups involved in these interactions are the sulfonic acid (or sulfonate) group and the pyridinium proton.
The strong hydrogen bonding capabilities of the sulfonic acid group, acting as both a hydrogen bond donor and acceptor, are a primary driver for self-assembly. The pyridine nitrogen, particularly when protonated, also acts as a good hydrogen bond donor. These interactions, along with potential π-π stacking of the pyridine rings, dictate the crystal packing. researchgate.net The sulfonic acid group can form strong hydrogen bonds and ionic interactions, while the pyridine ring can engage in π-π stacking. The study of related pyridine derivatives has shown that intermolecular interactions play a crucial role in their solid-state structures. researchgate.net
Research on polymeric sulfonic acids has demonstrated that intermolecular interactions between the acid groups can influence the properties of the resulting materials. chemicalpapers.com Similarly, the interplay of hydrogen bonding and other non-covalent interactions in this compound will define its crystal lattice and, consequently, its physical properties.
Coordination Chemistry and Metal Ligand Interactions
2-Methylpyridine-3-sulfonic Acid as a Potential Ligand
This compound is an organic compound featuring a pyridine (B92270) ring substituted with a methyl group at the 2-position and a sulfonic acid group at the 3-position. As a ligand, it possesses two primary coordination sites: the nitrogen atom of the pyridine ring and the oxygen atoms of the sulfonate group. The pyridine nitrogen acts as a Lewis base, capable of donating its lone pair of electrons to a metal center. wikipedia.org Simultaneously, the sulfonate group (-SO₃⁻), the deprotonated form of sulfonic acid, offers multiple oxygen atoms that can bind to metal ions.
The presence of the methyl group at the 2-position, adjacent to the pyridine nitrogen, introduces steric hindrance. This steric bulk can influence the coordination geometry around the metal center, potentially favoring the formation of specific isomers or preventing the coordination of multiple bulky ligands. wikipedia.org This is a key difference compared to its non-methylated parent compound, pyridine-3-sulfonic acid.
While extensive research on the coordination chemistry of this compound specifically is limited, its structural features suggest it would be a versatile ligand. The combination of the N-donor pyridine and the O-donor sulfonate group allows for chelation, forming a stable ring structure with a metal ion. It can also act as a bridging ligand, connecting multiple metal centers to form larger assemblies like coordination polymers.
Table 1: Properties of this compound and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Functional Groups |
| This compound | 22409058 | C₆H₇NO₃S | 173.19 | Pyridine, Sulfonic Acid, Methyl |
| Pyridine-2-sulfonic acid | 15103-48-7 | C₅H₅NO₃S | 159.16 | Pyridine, Sulfonic Acid |
| Pyridine-3-sulfonic acid | 636-81-7 | C₅H₅NO₃S | 159.16 | Pyridine, Sulfonic Acid |
| Pyridine-4-sulfonic acid | 5402-20-0 | C₅H₅NO₃S | 159.17 | Pyridine, Sulfonic Acid |
This table presents basic information for this compound and related pyridine sulfonic acids.
Formation of Metal Complexes with Pyridine Sulfonic Acids
The study of metal complexes with various pyridine sulfonic acids provides a framework for understanding the potential behavior of this compound. These ligands have been shown to form stable complexes with a wide range of transition metals and lanthanides. researchgate.netrsc.org The synthesis of these complexes typically involves the reaction of a metal salt with the pyridine sulfonic acid ligand in a suitable solvent, often under hydrothermal or solvothermal conditions. uzh.ch
The versatility of pyridine sulfonic acids as ligands stems from the multiple ways the pyridine nitrogen and sulfonate group can coordinate to metal centers. The pyridine nitrogen typically acts as a monodentate ligand, forming a single bond with the metal. wikipedia.org The sulfonate group, however, can exhibit a much wider range of coordination modes.
Monodentate: One oxygen atom of the sulfonate group binds to a single metal center.
Bidentate Chelating: Two oxygen atoms from the same sulfonate group bind to a single metal center, forming a small chelate ring.
Bidentate Bridging: Two oxygen atoms of the sulfonate group each bind to a different metal center, linking them together.
Tridentate: All three oxygen atoms can be involved in coordination, often bridging multiple metal centers.
This multifunctionality allows for the construction of diverse molecular architectures, from simple mononuclear complexes to intricate, high-dimensional coordination polymers. uzh.ch For example, in samarium(III) complexes with pyridine-carboxylic acids (an analogous system), the pyridine and carboxylate groups show varied binding modes, leading to the formation of one-dimensional coordination polymers. researchgate.net
The geometry of the resulting metal complex is dictated by the coordination number of the metal ion, the nature of the ligand, and any steric constraints. The rigid structure of the pyridine ring imposes certain geometric limitations, while the flexible sulfonate group can adapt to different coordination environments.
Engineering of Coordination Polymers and Extended Network Structures
Coordination polymers are extended structures formed by the self-assembly of metal ions and bridging organic ligands. mdpi.com Pyridine sulfonic acids are excellent candidates for building these materials due to their ability to act as bridging ligands, connecting metal centers into one-, two-, or three-dimensional networks. researchgate.net The design and synthesis of these materials, often termed crystal engineering, allows for the creation of materials with tailored properties. rsc.orgresearchgate.net
The structure of the resulting polymer is highly dependent on the coordination geometry of the metal ion and the specific coordination modes adopted by the ligand. mdpi.com By carefully selecting the metal, the ligand, and the reaction conditions, it is possible to control the dimensionality and topology of the resulting network. For example, the interaction of Co(II) with 2,5-pyridinedicarboxylate and the bridging ligand 4,4'-bipyridine (B149096) resulted in a 2D polymer. researchgate.net The use of a ligand like this compound could lead to novel network topologies, influenced by the specific positioning of its coordinating groups and the steric effect of the methyl group. These extended structures are of significant interest for their potential applications in areas such as catalysis, gas storage, and materials science. mdpi.com
Applications in Materials Science and Catalysis
Catalytic Applications of Pyridine (B92270) Sulfonic Acids
The combination of a pyridinium (B92312) cation and a sulfonic acid moiety creates a class of materials known as Brønsted acidic ionic liquids. These materials are of significant interest as catalysts due to their strong acidity, low volatility, and potential for recyclability, offering a "green" alternative to traditional mineral acids.
Pyridine sulfonic acids are effective Brønsted acid catalysts, particularly in reactions like Fischer esterification. The catalytic activity stems from the proton donated by the sulfonic acid group (-SO₃H). In esterification, this proton activates the carbonyl group of a carboxylic acid, making it more susceptible to nucleophilic attack by an alcohol.
Protic ionic liquids based on pyridinium cations have been synthesized and successfully used as dual solvent-catalysts for esterification. nih.govresearchgate.net For instance, pyridinium hydrogen sulfate (B86663) ([H-Pyr]⁺[HSO₄]⁻) has been demonstrated as an efficient and reusable catalyst for the esterification of acetic acid with various alcohols. iitm.ac.inresearchgate.net The acidity of these catalysts, which is crucial for their performance, can be tuned by altering the anion. ionike.comresearchgate.net Studies have shown that the catalytic activity of sulfonic acid-functionalized ionic liquids is dependent on the anion, with an order of [BF₄]⁻ > [HSO₄]⁻ > [pTSA]⁻ > [H₂PO₄]⁻. researchgate.net
The general mechanism for Brønsted acid-catalyzed esterification involves the protonation of the carboxylic acid, followed by nucleophilic attack from the alcohol, dehydration, and deprotonation to yield the ester and regenerate the catalyst. The use of pyridinium-based ionic liquids can lead to high substrate conversion and excellent ester selectivity, with the added benefit of easy product separation by decantation and catalyst recycling with no significant loss in activity. iitm.ac.in
Below is a table summarizing the performance of various Brønsted acidic ionic liquids in the esterification of acetic acid with benzyl (B1604629) alcohol.
| Catalyst | Conversion (%) | Selectivity (%) | Time (h) |
| [BMIM]⁺HSO₄⁻ | 95 | 100 | 2 |
| [BMIM]⁺PTSA⁻ | 100 | 100 | 2 |
| [BMIM]⁺BF₄⁻ | 45 | 100 | 2 |
| [BMIM]⁺PF₆⁻ | 32 | 100 | 2 |
| Data sourced from a study on Brønsted acidic ionic liquids as catalysts for Fischer esterification. iitm.ac.in |
Pyridine sulfonic acids can be designed as both homogeneous and heterogeneous catalysts, combining the high efficiency of liquid acids with the ease of separation of solid catalysts.
Homogeneous Systems: As ionic liquids, compounds like 2-methylpyridinium trifluoromethanesulfonate (B1224126) can act as homogeneous catalysts. ionike.com These systems offer a uniform reaction environment, leading to high catalytic activity. ionike.comlongdom.org A key advantage is that while they are homogeneous during the reaction, the product (e.g., an ester) often forms a separate phase upon completion, allowing for simple decantation and reuse of the ionic liquid catalyst. nih.govresearchgate.net This approach merges the benefits of homogeneous catalysis (high activity) with a major advantage of heterogeneous catalysis (catalyst recyclability). nih.gov
Heterogeneous Systems: To create a truly solid and recoverable catalyst, the pyridine sulfonic acid moiety can be immobilized on a solid support. A prominent example is the creation of a sulfonated poly-4-vinyl pyridinium catalyst. mdpi.comresearchgate.net This is achieved by polymerizing a vinylpyridinium monomer and subsequently reacting the polymer with sulfuric acid. mdpi.com The resulting solid polymer contains an acidic pyridinium/HSO₃⁻ ionic liquid moiety and acts as an efficient, stable, and easily separable heterogeneous catalyst. mdpi.comresearchgate.net Such solid catalysts are advantageous as they are cheap, allow for easy separation without the need for column chromatography, and produce high yields under mild conditions. researchgate.net Other examples include silica-supported poly(styrene sulfonic acid) brushes, which have shown outstanding performance in reactions like ester hydrolysis. researchgate.net
| System Type | Catalyst Example | Key Features | Advantages | Disadvantages |
| Homogeneous | 2-Methylpyridinium Trifluoromethanesulfonate ionike.com | Catalyst dissolves in the reaction medium. | High activity and selectivity; uniform active sites. | Difficult separation from products unless phase separation occurs. |
| Heterogeneous | Sulfonated Poly-4-vinyl Pyridinium mdpi.com | Catalyst is a solid, insoluble in the reaction medium. | Easy separation and recycling; enhanced stability. | Potentially lower activity due to mass transfer limitations. |
Integration in Polymer Chemistry (e.g., as functional monomers for specialty polymers)
The structure of 2-methylpyridine-3-sulfonic acid makes it a candidate for use as a functional monomer in the synthesis of specialty polymers. The sulfonic acid group can impart properties such as ion exchange capabilities, hydrophilicity, and catalytic activity to the polymer backbone.
A key strategy involves the synthesis of polymers containing pyridinium sulfonic acid groups. For example, a sulfonated poly-4-vinyl pyridinium ionic liquid has been prepared and used as a catalyst. mdpi.com The synthesis involves the polymerization of 4-vinylpyridine, followed by functionalization with a butyl sulfonic acid group and subsequent treatment with sulfuric acid. mdpi.comresearchgate.net This creates a polymer with a repeating ionic liquid unit containing a Brønsted acid site.
Synthesis of a Sulfonated Polyvinyl Pyridinium Catalyst mdpi.com
| Step | Description |
|---|---|
| 1. Monomer Synthesis | 4-vinylpyridine is reacted with 1,4-butanesultone to produce the zwitterionic monomer, 4-(4-vinylpyridinium-1-yl)butane-1-sulfonate. |
| 2. Polymerization | The monomer is polymerized using a radical initiator like azobisisobutyronitrile (AIBN). |
| 3. Sulfonation | The resulting polymer is treated with sulfuric acid to introduce the HSO₃⁻ moiety, creating the final acidic polymer catalyst. |
| 4. Characterization | The final product is characterized by elemental analysis and its acidic capacity is determined by titration. |
Electrochemical Research Applications (e.g., in surfactant production)
The pyridinium structure is a cornerstone for a class of cationic surfactants. While this compound itself is not a surfactant, its parent molecule, 2-methylpyridine (B31789), is a direct precursor for synthesizing cationic surfactants with potential applications in electrochemical research. paspk.orgppaspk.org
These surfactants, such as n-alkyl-2-methylpyridinium bromides, are synthesized via the quaternization of the nitrogen atom in the 2-methylpyridine ring with a long-chain alkyl halide (e.g., bromohexane, bromoheptane). paspk.orgppaspk.org The resulting amphiphilic molecules have a positively charged pyridinium head group and a nonpolar alkyl tail.
The properties of these surfactants are often studied using electrochemical methods. Conductometry, for instance, is a standard technique to determine the Critical Micelle Concentration (CMC), which is the concentration at which surfactant molecules self-assemble into micelles. paspk.orgppaspk.orgnih.gov This is a key parameter that dictates the efficiency and performance of a surfactant. Pyridinium-based ionic liquids are also explored as electrolytes in electrochemical devices due to their ionic conductivity and thermal stability. longdom.org
The synthesis of these surfactants is straightforward, and their properties can be finely tuned by varying the length of the alkyl chain.
Properties of n-Alkyl-2-methylpyridinium Bromide Surfactants ppaspk.org
| Compound | Alkyl Chain | CMC (mM) in Ethanol | Synthesis Method |
|---|---|---|---|
| n-Hexyl-2-methylpyridinium bromide | C₆ | 35.4 | Refluxing 2-methylpyridine with 1-bromohexane. |
| n-Heptyl-2-methylpyridinium bromide | C₇ | 30.2 | Refluxing 2-methylpyridine with 1-bromoheptane. |
2 Methylpyridine 3 Sulfonic Acid As a Synthetic Building Block
Precursor in Complex Organic Molecule Synthesis
The strategic placement of the methyl and sulfonic acid groups on the pyridine (B92270) ring makes 2-methylpyridine-3-sulfonic acid a valuable precursor in the synthesis of complex organic molecules. The sulfonic acid group, in particular, enhances the molecule's reactivity and solubility, facilitating its use in various chemical reactions. This compound serves as a foundational element for building intricate molecular frameworks found in pharmaceuticals and agrochemicals. For instance, pyridine sulfonic acid derivatives are recognized as important intermediates in the production of pharmaceutical agents. The dual functionality of the pyridine ring acting as a coordination site for metal catalysts and the sulfonic acid group enhancing catalytic efficiency makes such compounds valuable in developing new catalytic systems for complex organic synthesis.
Synthesis of Diversified Pyridine Derivatives
The structure of this compound allows for the synthesis of a wide array of substituted pyridine derivatives. The sulfonic acid moiety can be converted into other functional groups, such as sulfonyl chlorides and sulfonamides, which then act as handles for further molecular elaboration. This versatility is fundamental to its application in creating libraries of compounds for screening in drug discovery and materials science.
Application in Cross-Coupling Methodologies (e.g., Suzuki Coupling for related compounds)
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds, and pyridine-containing molecules are frequently used substrates. While direct Suzuki coupling of pyridine sulfonic acids is not common, they can be converted to more reactive derivatives like pyridyl halides or sulfones that readily participate in these reactions.
For example, the Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids has been successfully demonstrated to produce novel pyridine derivatives in moderate to good yields. mdpi.com In a related methodology, pyridine sulfinates, which can be derived from sulfonic acids, have been shown to be excellent coupling partners in palladium-catalyzed reactions with aryl halides, overcoming common challenges associated with the use of pyridine-2-boronates. rsc.org Another practical example involves the cross-coupling of 2-(allylsulfonyl)-5-methylpyridine (B3028572) with 4-bromoanisole, demonstrating the utility of sulfonyl-functionalized pyridines in C-C bond formation. tcichemicals.com These examples highlight the potential pathways through which this compound can be employed in advanced cross-coupling strategies to create highly substituted pyridine structures.
| Pyridine Reactant | Coupling Partner | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| 5-Bromo-2-methylpyridin-3-amine | Arylboronic acids | Pd(PPh₃)₄, K₃PO₄, 1,4-dioxane/H₂O | 5-Aryl-2-methylpyridin-3-amines | mdpi.com |
| 2-(Allylsulfonyl)-5-methylpyridine | 4-Bromoanisole | Pd(OAc)₂, tBu₂PMe·HBF₄, Cs₂CO₃, DMF | 2-(4-Methoxyphenyl)-5-methylpyridine | tcichemicals.com |
| Pyridine-2-sulfinates | Aryl halides | Palladium catalyst | 2-Arylpyridines | rsc.org |
Preparation of Specialty Chemical Classes (e.g., Sulfonamides, Sulfonylureas)
The sulfonic acid group of this compound is a direct precursor to several important classes of specialty chemicals, notably sulfonamides and sulfonylureas.
Sulfonamides: The conversion of the sulfonic acid to a sulfonyl chloride is a key first step. This activated intermediate can then react with a wide range of primary or secondary amines to form the corresponding sulfonamides. A general and efficient microwave-assisted method allows for the direct synthesis of sulfonamides from sulfonic acids using 2,4,6-trichloro- Current time information in Bangalore, IN.mdpi.comsynchem.de-triazine (TCT) as an activating agent, avoiding the isolation of the often-unstable sulfonyl chlorides. organic-chemistry.org This approach is high-yielding and shows good functional group tolerance, making it suitable for creating diverse sulfonamide libraries. organic-chemistry.org Pyridine-based sulfonamides are integral components in many pharmaceutical compounds.
Sulfonylureas: Sulfonylureas are a major class of compounds used extensively as herbicides and pharmaceuticals, particularly antidiabetic agents. wikipedia.orgnih.gov Their synthesis often involves the reaction of a sulfonamide with an isocyanate. wikipedia.org For instance, a series of novel 4-substituted-N-(phenylcarbamoyl)-3-pyridinesulfonamides were synthesized by reacting pyridine-3-sulfonamides with appropriate aryl isocyanates in the presence of potassium carbonate. mdpi.com This general strategy can be applied to derivatives of this compound to generate a variety of sulfonylurea compounds with potential applications in medicine and agriculture.
Intermediacy in Agrochemical and Industrial Chemical Manufacturing
Pyridine and its derivatives are foundational to the modern agrochemical industry, often referred to as the "chip" of pesticides. agropages.com They are used to produce highly efficient and low-toxicity pesticides that meet current environmental standards. agropages.com Methylpyridine derivatives, in particular, are key intermediates for the fourth generation of agrochemical products. agropages.com
2-Methylpyridine (B31789) (also known as 2-picoline) itself is a precursor to the nitrogen fertilizer synergist nitrapyrin (B159567) (2-chloro-6-(trichloromethyl)pyridine), which inhibits nitrification in soil and improves fertilizer utilization. chemicalbook.comchemicalbook.com The introduction of a sulfonic acid group, as in this compound, provides a reactive handle for synthesizing even more complex agrochemicals. For example, sulfonylurea herbicides are a major class of agrochemicals, and their synthesis relies on sulfonamide intermediates that can be derived from sulfonic acids. mdpi.comwikipedia.org
In the broader industrial context, pyridine sulfonic acids have historical applications as intermediates for water-soluble reactive dyestuffs and as additives in electroplating baths to improve precipitation behavior. google.com The specific substitution pattern of this compound makes it a tailored building block for specialty materials where its unique properties can be leveraged.
| Industry | Application/Product Class | Role of Pyridine Sulfonic Acid Derivative | Reference |
|---|---|---|---|
| Agrochemical | Sulfonylurea Herbicides | Intermediate via conversion to sulfonamides. | mdpi.comwikipedia.org |
| Agrochemical | Nitrogen Fertilizer Synergists (related compounds) | The parent 2-methylpyridine is a precursor to Nitrapyrin. | chemicalbook.comchemicalbook.com |
| Industrial Chemicals | Water-Soluble Reactive Dyes | Serves as a key intermediate. | google.com |
| Industrial Chemicals | Electroplating | Additive to improve bath performance. | google.com |
Role in the Chemical Modification and Labeling of Biomolecules
The chemical modification of biomolecules is essential for studying their function, developing diagnostics, and creating new therapeutics. Sulfonation, the addition of a sulfate (B86663) or sulfonate group, is a key modification that can alter the biological activity and physicochemical properties of molecules like polysaccharides and proteins. nih.govnih.govmdpi.com
While direct use of this compound for this purpose is not widely documented, its activated form, 2-methylpyridine-3-sulfonyl chloride, is a reactive electrophile suitable for modifying nucleophilic residues on biomolecules (e.g., lysine (B10760008) amines, tyrosine hydroxyls). The sulfonyl group is stable and can introduce a negative charge, potentially influencing protein structure and interactions.
A more direct application in bio-labeling involves the use of organotrifluoroborates for PET imaging. These moieties can be attached to biomolecules and subsequently labeled with fluorine-18 (B77423) in a single step. nih.gov The synthesis of these labeling precursors often involves modular approaches like 'click' chemistry. nih.gov It is conceivable that this compound could be integrated into such a precursor, with the sulfonyl group first being converted into an amine or other functional group compatible with bioconjugation chemistry, thereby enabling the targeted delivery and imaging of the modified biomolecule.
Advanced Analytical Methodologies for Detection and Quantification
Chromatographic Separation Techniques
Chromatography is a cornerstone of analytical chemistry, offering high-resolution separation of complex mixtures. Both gas and liquid chromatography are utilized for the analysis of 2-Methylpyridine-3-sulfonic acid and its related compounds.
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. However, this compound, being a polar and non-volatile compound, requires a chemical modification process known as derivatization before it can be analyzed by GC. Derivatization converts the analyte into a more volatile and thermally stable derivative, making it suitable for GC analysis.
Common derivatization techniques for compounds containing functional groups similar to those in this compound, such as sulfonic acids, involve esterification or silylation. For instance, fatty acids are often derivatized to their corresponding fatty acid methyl esters (FAMEs) using reagents like boron trifluoride (BF₃) in methanol. mdpi.comnih.gov This process of methylation can be adapted for sulfonic acids. Another common approach is silylation, where active hydrogens in the molecule are replaced by a trimethylsilyl (B98337) (TMS) group, using reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). researchgate.net The use of a catalyst, like pyridine (B92270), can enhance the reactivity of the silylating reagent and drive the reaction to completion. researchgate.net
Challenges in GC analysis of derivatized sulfonic acids include ensuring complete and reproducible derivatization, as incomplete reactions can lead to inaccurate quantification. patsnap.com For example, in the analysis of a related compound, pyridine-3-sulfonyl chloride, it was noted that pyridine-3-sulfonic acid can also react with derivatization reagents, potentially complicating the analysis. patsnap.com Chiral GC has also been employed for the separation of enantiomers of related compounds, highlighting the versatility of GC in complex analyses. nih.gov
Table 1: Common Derivatization Reagents for GC Analysis
| Derivatization Reagent | Target Functional Group | Resulting Derivative | Reference |
|---|---|---|---|
| Boron trifluoride-methanol (BF₃/MeOH) | Carboxylic acids, Sulfonic acids | Methyl esters | mdpi.comnih.gov |
| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Alcohols, amines, carboxylic acids, sulfonic acids | Trimethylsilyl (TMS) ethers/esters | researchgate.net |
| Pentafluoropropionic anhydride (B1165640) (PFPA) | Amines, alcohols | Pentafluoropropionyl derivatives | nih.gov |
| Trifluoroacetic anhydride (TFAA) | Amines, alcohols | Trifluoroacetyl derivatives | nih.gov |
Liquid chromatography, particularly high-performance liquid chromatography (HPLC), is a highly suitable method for the direct analysis of this compound without the need for derivatization. HPLC offers a variety of stationary and mobile phases that can be tailored to effectively separate polar compounds.
For the analysis of a structurally similar compound, 2-methylsulfonylpyridine, a reverse-phase HPLC method was developed. nih.gov This method utilized a C8 column with a mobile phase of 5% acetonitrile (B52724) in water and UV detection at 260 nm. nih.gov The recovery of the analyte from plasma was reported to be between 60-70%, with the assay demonstrating good sensitivity and precision for concentrations ranging from 10 to 320 ng in plasma. nih.gov Such a method could be adapted for the analysis of this compound, likely requiring optimization of the mobile phase composition and detector wavelength to suit its specific chemical properties.
Table 2: Example of HPLC Method Parameters for a Related Compound
| Parameter | Condition | Reference |
|---|---|---|
| Column | Two 15-cm C8 reversed-phase columns in series | nih.gov |
| Mobile Phase | 5% acetonitrile in water | nih.gov |
| Flow Rate | 1 mL/min | nih.gov |
| Detection | Ultraviolet (UV) at 260 nm | nih.gov |
| Recovery | 60-70% | nih.gov |
Titrimetric Analysis (e.g., Potentiometric Titration)
Titrimetric methods, particularly potentiometric titration, offer a classical and reliable approach for the quantification of acidic compounds like this compound. This technique involves the gradual addition of a titrant of known concentration to a solution of the analyte, while monitoring the change in electrical potential to determine the equivalence point.
A method for determining the content of pyridine-3-sulfonyl chloride, which hydrolyzes to pyridine-3-sulfonic acid, utilizes potentiometric titration. patsnap.com In this procedure, after hydrolysis of the sulfonyl chloride, the resulting solution containing sulfonic acid and hydrochloric acid is titrated. The method involves two separate titrations to determine the total chlorine amount and the free acid amount, allowing for the calculation of the original pyridine-3-sulfonyl chloride content. patsnap.com This principle can be directly applied to the quantification of this compound by titrating it with a standard base, such as sodium hydroxide. The endpoint of the titration, where the acid has been completely neutralized by the base, can be accurately detected by monitoring the sharp change in pH or potential.
Structure Reactivity and Structure Property Relationships of Pyridine Sulfonic Acids
Comparative Studies with Positional Isomers and Structural Analogues
The molecular architecture of pyridine (B92270) sulfonic acids dictates their physical and chemical properties. By examining 2-Methylpyridine-3-sulfonic acid alongside its positional isomers and structural analogues, we can discern the specific contributions of the methyl and sulfonic acid groups at various positions on the pyridine ring.
Positional isomers, such as 3-methylpyridine-2-sulfonic acid and 5-methylpyridine-2-sulfonic acid, offer direct insight into how the relative placement of the same substituents alters molecular properties. Structural analogues, like the parent pyridine-3-sulfonic acid (lacking the methyl group) and 2-methylpyridine (B31789) (lacking the sulfonic acid group), provide a baseline to evaluate the incremental effects of each functional group.
A comparison of key computed and experimental physical properties is presented below. While experimental pKa values for the methylpyridine sulfonic acid isomers are not readily found in the surveyed literature, the properties of the analogues provide a framework for understanding their anticipated behavior. Sulfonic acids are generally strong acids, with pKa values significantly lower than their carboxylic acid counterparts. nih.gov For instance, p-Toluenesulfonic acid has a pKa of -2.8. nih.gov The pKa of the 2-methylpyridinium ion is 5.96. youtube.com
Table 1: Comparative Physical and Chemical Properties of this compound and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | pKa | Notes |
|---|---|---|---|---|---|
| This compound | C6H7NO3S | 173.19 synchem.de | 858852-27-4 synchem.de | Data not available | The subject of this study. |
| 3-Methylpyridine-2-sulfonic acid | C6H7NO3S | 173.19 | 223480-78-2 | Data not available | Positional isomer. |
| 5-Methylpyridine-2-sulfonic acid | C6H7NO3S | 173.19 | 733746-65-1 | Data not available | Positional isomer. |
| Pyridine-3-sulfonic acid | C5H5NO3S | 159.16 | 636-74-8 | Data not available | Structural analogue (lacks methyl group). |
| 2-Methylpyridine (2-Picoline) | C6H7N | 93.13 | 109-06-8 | 5.96 (of conjugate acid) youtube.com | Structural analogue (lacks sulfonic acid group). |
| 2-Methylnicotinic acid | C7H7NO2 | 137.14 sigmaaldrich.com | 3222-56-8 sigmaaldrich.com | Data not available | Carboxylic acid analogue. |
This table is generated based on data from multiple sources. youtube.comsynchem.desigmaaldrich.com
The data illustrates that while the isomers share the same molecular formula and weight, the positioning of the functional groups is expected to lead to differences in acidity, basicity of the ring nitrogen, dipole moment, and reactivity. For example, the proximity of the methyl group to the nitrogen atom in 2-methylpyridine derivatives can influence the basicity of the nitrogen and create steric hindrance.
Elucidating the Influence of Steric and Electronic Effects of Substituents on Molecular Behavior
The behavior of this compound is governed by the combined steric and electronic effects of its two substituents. These effects modulate the electron density distribution within the aromatic ring, influencing its reactivity, acidity, and intermolecular interactions.
Electronic Effects: The pyridine ring is intrinsically electron-deficient due to the electron-withdrawing nature of the nitrogen atom. mrupp.info This effect is further intensified by the presence of the strongly electron-withdrawing sulfonic acid group (-SO₃H) at the 3-position. The sulfonic acid group significantly decreases the electron density on the ring through both inductive and resonance effects, making the ring less susceptible to electrophilic aromatic substitution and increasing the acidity of the sulfonic acid proton itself. mrupp.info
Conversely, the methyl group (-CH₃) at the 2-position is an electron-donating group (EDG) via an inductive effect. It pushes electron density into the ring, which partially counteracts the withdrawing effects of the nitrogen and the sulfonic acid group. This electronic push from the methyl group increases the electron density at the ortho and para positions relative to it, and also increases the basicity of the pyridine nitrogen compared to an unsubstituted pyridine. However, the powerful electron-withdrawing nature of the adjacent sulfonic acid group mitigates this effect. Quantum chemical calculations on related systems show that electron-withdrawing substituents like sulfonamides globally decrease the energy of both sigma and pi orbitals. mdpi.com
The net result of these opposing electronic forces is a complex electron density map. The pyridine nitrogen's basicity is expected to be lower than that of 2-methylpyridine due to the influence of the sulfonic acid group, but higher than that of pyridine-3-sulfonic acid due to the donating methyl group.
Steric Effects: The primary steric influence in this compound comes from the methyl group at the 2-position, which is adjacent to the ring nitrogen. This is known as steric hindrance. This steric bulk can impede the approach of reactants or solvent molecules to the nitrogen atom. nih.gov This can affect the kinetics of reactions involving the nitrogen lone pair, such as protonation or coordination to a metal center.
For instance, in reactions involving nucleophilic attack by the pyridine nitrogen, the methyl group in the 2-position can slow the reaction rate compared to an isomer where the methyl group is more distant, such as 4-methylpyridine. nih.gov Similarly, the formation of metal complexes may be less favorable compared to less hindered isomers. This steric hindrance is a critical factor in catalysis and drug design, where the specific orientation and accessibility of functional groups determine molecular function. nih.gov The interplay between the steric hindrance of the methyl group and the electronic properties dictated by both substituents defines the unique chemical personality of this compound.
Q & A
Q. What are the common synthetic routes for 2-Methylpyridine-3-sulfonic acid, and what factors influence yield optimization?
- Methodological Answer: The synthesis typically involves sulfonation of 2-methylpyridine using concentrated sulfuric acid or oleum. Reaction parameters such as temperature (optimized between 80–120°C), reaction time (6–12 hours), and stoichiometric ratios of the sulfonating agent are critical for yield optimization. Post-reaction neutralization with NaOH or KOH precipitates the sulfonic acid derivative. Purity is enhanced via recrystallization from ethanol/water mixtures. Yield improvements (>70%) are achieved by controlling moisture levels and using catalytic amounts of Lewis acids like AlCl₃ .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer: Key techniques include:
- Melting Point Analysis: Compare observed melting point (210–214°C) with literature values to assess purity .
- Spectroscopy: ¹H/¹³C NMR confirms the pyridine ring substitution pattern (δ 8.2–8.5 ppm for aromatic protons) and sulfonic acid group (δ 120–125 ppm in ¹³C). IR spectroscopy identifies S=O stretches at 1150–1200 cm⁻¹ .
- Chromatography: HPLC with UV detection (λ = 254 nm) quantifies impurities using a C18 column and acetonitrile/water mobile phase .
Q. What are the solubility properties of this compound in common solvents, and how do they impact experimental design?
- Methodological Answer: The compound is highly soluble in polar solvents (water, DMSO) due to its sulfonic acid group but exhibits limited solubility in non-polar solvents (hexane, ether). This polarity necessitates aqueous-phase reactions or polar aprotic solvents (DMF, DMSO) for homogeneous mixing. Solubility data (e.g., ~50 mg/mL in water at 25°C) should guide solvent selection for crystallization or kinetic studies .
Q. What safety precautions are essential when handling this compound in laboratory settings?
- Methodological Answer: Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation. Avoid skin contact, as sulfonic acids can cause irritation. Store in a cool, dry place away from bases to prevent neutralization. Dispose of waste via neutralization with bicarbonate followed by incineration, adhering to local regulations .
Advanced Research Questions
Q. How does the electronic effect of the methyl group in this compound influence its reactivity in nucleophilic substitution reactions?
- Methodological Answer: The methyl group at the 2-position exerts an electron-donating inductive effect, deactivating the pyridine ring and directing electrophilic attacks to the 5-position. This steric and electronic modulation reduces reactivity toward bulky nucleophiles but enhances regioselectivity in SNAr reactions. Computational studies (DFT) can quantify charge distribution, with Mulliken charges showing reduced electrophilicity at the 3-position due to sulfonic acid resonance stabilization .
Q. What strategies can resolve contradictions in reported toxicity data for this compound across different studies?
- Methodological Answer: Conduct a systematic review with inclusion criteria focused on study design (e.g., in vivo vs. in vitro models, dose ranges). Evaluate confounding factors like impurity profiles (e.g., residual sulfonating agents) using LC-MS. Meta-analytical tools (e.g., RevMan) can harmonize EC₅₀ values, while dose-response modeling clarifies threshold effects. Cross-validate findings with OECD-compliant assays (e.g., Ames test for mutagenicity) .
Q. How can computational chemistry predict the interaction of this compound with biological targets?
- Methodological Answer: Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding to enzymes like carbonic anhydrase. Parameterize force fields using QM-derived partial charges (B3LYP/6-31G*). Pharmacophore mapping identifies critical interactions (e.g., sulfonate group hydrogen bonding with Arg residues). Validate predictions with SPR or ITC binding assays .
Q. What are the challenges in scaling up the synthesis of this compound while maintaining enantiomeric purity?
- Methodological Answer: Scaling introduces heat dissipation issues, requiring jacketed reactors with precise temperature control (<5°C variation). Catalytic asymmetric sulfonation (e.g., chiral Brønsted acids) can enhance enantioselectivity, monitored by chiral HPLC (Chiralpak IA column). Continuous flow systems minimize side reactions (e.g., over-sulfonation) by reducing residence time .
Notes on Evidence Integration
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
